5-Aminoindan

Beschreibung

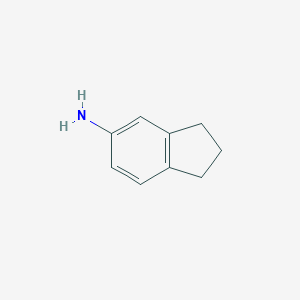

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3-dihydro-1H-inden-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c10-9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEWZOBYWGWKNCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80179182 | |

| Record name | Indan-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24425-40-9 | |

| Record name | 5-Aminoindan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24425-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indan-5-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024425409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indan-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indan-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.022 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDAN-5-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4Z93Y93WJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 5-Aminoindan from 5-Nitroindene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 5-aminoindan, a crucial building block in medicinal chemistry, from its precursor, 5-nitroindene. The primary transformation involves the reduction of the aromatic nitro group to an amine. This guide summarizes various effective reduction methodologies, provides a detailed experimental protocol for a preferred method, and illustrates the synthetic pathway. This compound serves as a versatile intermediate in the development of novel therapeutics, including inhibitors of malaria parasite dihydroorotate (B8406146) dehydrogenase.[]

Core Synthesis: Reduction of 5-Nitroindene

The conversion of 5-nitroindene to this compound is a standard reduction of an aromatic nitro compound. Several methods are effective for this transformation, with the choice often depending on laboratory equipment availability, scale, and desired purity. The most common and robust methods include catalytic hydrogenation and chemical reduction using metals in acidic media.

Data Presentation: Comparison of Reduction Methods

The following table summarizes various established methods for the reduction of nitroarenes, which are applicable to the synthesis of this compound from 5-nitroindene. The data is compiled from analogous reductions of similar compounds, such as 6-nitroindene.[2]

| Method | Reagents and Conditions | Typical Yield (%) | Reaction Time (h) | Temperature (°C) |

| Catalytic Hydrogenation | H₂, Pd/C (5-10 mol%), Ethanol (B145695) or Methanol, Room Temperature, 1-4 atm H₂ | 90-99 | 1-4 | 25 |

| Catalytic Transfer Hydrogenation | Pd/C (5-10 mol%), Hydrazine hydrate (B1144303) (3-5 eq.), Ethanol, Reflux | 85-95 | 1-4 | 80 |

| Iron Reduction | Fe powder (5-10 eq.), NH₄Cl (4-5 eq.), Ethanol/Water (e.g., 4:1), Reflux | 80-95 | 2-6 | 80-100 |

| Tin(II) Chloride Reduction | SnCl₂·2H₂O (3-5 eq.), Ethanol or Concentrated HCl, Reflux | 75-90 | 1-3 | 80-110 |

| Sodium Dithionite Reduction | Na₂S₂O₄ (3-5 eq.), Dichloromethane/Water, Phase Transfer Catalyst (e.g., TBHS), Room Temperature to 40°C | 80-95 | 2-8 | 25-40 |

Note: Yields and reaction times are estimates based on similar transformations and may require optimization for the specific substrate.

Experimental Protocols

This section provides a detailed protocol for the catalytic hydrogenation of 5-nitroindene, a highly efficient and clean method for producing this compound.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This procedure outlines the reduction of the nitro group in 5-nitroindene using hydrogen gas and a palladium on carbon catalyst. This method is often preferred due to its high yield and the clean nature of the reaction, which simplifies product purification.

Materials and Reagents:

-

5-Nitroindene (C₉H₇NO₂)

-

10% Palladium on Carbon (Pd/C)

-

Ethanol or Methanol

-

Hydrogen Gas (H₂)

-

Inert Gas (Nitrogen or Argon)

-

Celite or a similar filter aid

-

Rotary Evaporator

-

Hydrogenation Apparatus (e.g., Parr hydrogenator or a flask with a balloon)

Procedure:

-

Reaction Setup:

-

In a hydrogenation flask or a round-bottom flask equipped with a magnetic stir bar, dissolve 5-nitroindene (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Carefully add 10% Pd/C (typically 5-10 mol% of palladium relative to the substrate) to the solution.

-

-

Hydrogenation:

-

Seal the reaction vessel and purge the system with an inert gas (nitrogen or argon) to remove air.

-

Introduce hydrogen gas into the reaction vessel. If using a balloon, inflate it with hydrogen and attach it to the flask. For a Parr apparatus, pressurize the vessel to the desired pressure (typically 1-4 atm).

-

Stir the reaction mixture vigorously at room temperature.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or by monitoring hydrogen uptake. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.

-

-

Work-up:

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent (ethanol or methanol) to ensure complete recovery of the product.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

-

Purification:

-

The crude product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization if necessary.

-

Characterization: The final product, this compound, can be characterized by standard analytical techniques such as NMR, IR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

Chemical Transformation Pathway

Caption: Synthesis of this compound from 5-Nitroindene.

Experimental Workflow

Caption: Experimental workflow for this compound synthesis.

References

An In-depth Technical Guide to the Chemical Properties of 5-Aminoindan

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminoindan is a crucial chemical intermediate with significant applications in the synthesis of various organic compounds, including pharmacologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and spectral characterization. While this compound itself is not directly implicated in specific signaling pathways, its derivatives have been shown to interact with key monoamine transporters. This document details these interactions and presents a putative signaling pathway to illustrate the potential biological relevance of this class of compounds. All quantitative data is presented in structured tables, and a detailed experimental protocol for its synthesis is provided.

Chemical and Physical Properties

This compound, also known as 5-indanamine, is a solid organic compound.[1] Its core structure consists of a benzene (B151609) ring fused to a five-membered ring, with an amino group substituted on the aromatic ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁N | [1][2][3] |

| Molecular Weight | 133.19 g/mol | [1][3] |

| Appearance | Brown crystalline mass or white to light yellow/orange powder/lump | [4] |

| Melting Point | 34-36 °C | [1][2][4] |

| Boiling Point | 247-249 °C at 745 mmHg | [1][2][4] |

| Flash Point | 113 °C (closed cup) | [1] |

| Solubility | Slightly soluble in water. | [2] |

| CAS Number | 24425-40-9 | [1][2] |

| InChI Key | LEWZOBYWGWKNCK-UHFFFAOYSA-N | [1][3] |

| SMILES | Nc1ccc2CCCc2c1 | [1] |

Synthesis and Purification

The synthesis of this compound can be achieved through the reduction of 5-nitroindene.

Experimental Protocol: Synthesis of this compound from 5-Nitroindene

This protocol describes a general method for the laboratory-scale synthesis of this compound.

Materials:

-

5-nitroindene

-

Ethyl acetate (B1210297) (EtOAc)

-

10% Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Petroleum ether

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 5-nitroindene (0.5 mmol) in ethyl acetate (20 mL).

-

Catalyst Addition: To this solution, add 10% Pd/C (catalyst dosage of 20% by mass of the 5-nitroindene).[4]

-

Hydrogenation: Stir the mixture overnight at room temperature under a hydrogen atmosphere.[4]

-

Work-up:

-

Once the reaction is complete, remove the insoluble catalyst by filtration and wash it with ethyl acetate.

-

Combine the filtrates and concentrate them to dryness under reduced pressure to yield the crude product as a brown oil.[4]

-

-

Purification:

-

Purify the crude product by distillation.

-

Further crystallization from petroleum ether can be performed to obtain a purified brown crystalline mass.[4]

-

Spectroscopic Data

The structural confirmation of this compound is typically achieved through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features and Observations | Reference |

| ¹H NMR | Spectral data is available for this compound. | [5] |

| ¹³C NMR | Spectral data is available for this compound. | [6] |

| Infrared (IR) Spectroscopy | A gas-phase IR spectrum is available from the NIST/EPA Gas-Phase Infrared Database. | [3][7] |

| Mass Spectrometry (MS) | Electron ionization mass spectrometry data is available. | [8] |

Biological Activity and Signaling Pathways

While this compound is primarily used as a chemical intermediate, its derivatives have been shown to possess significant pharmacological activity, particularly as monoamine transporter inhibitors. Compounds like 5-iodo-2-aminoindan (5-IAI) and 5,6-methylenedioxy-2-aminoindane (B1208349) (MDAI) interact with serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT) transporters.[1][9]

The interaction of these aminoindan derivatives with monoamine transporters suggests a potential mechanism of action involving the modulation of neurotransmitter levels in the synaptic cleft. This can lead to various psychoactive effects.

Caption: Interaction of this compound derivatives with monoamine transporters.

Experimental Workflow for Assessing Biological Activity

The following workflow outlines a general procedure for evaluating the interaction of this compound derivatives with monoamine transporters.

Caption: Experimental workflow for biological activity assessment.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[10] It is essential to handle this compound with appropriate personal protective equipment, including gloves, eye protection, and a dust mask.[1] It should be stored in a cool, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[8]

Conclusion

This compound is a valuable building block in organic synthesis. This guide has provided a detailed overview of its chemical properties, a general synthesis protocol, and an introduction to the pharmacological context of its derivatives. The provided information on its biological activities, particularly the interaction of its derivatives with monoamine transporters, highlights the potential for this chemical scaffold in the development of new psychoactive substances and other therapeutic agents. Further research into the structure-activity relationships of this compound derivatives could lead to the discovery of novel compounds with tailored pharmacological profiles.

References

- 1. Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Iodo-2-aminoindan (5-IAI): chemistry, pharmacology, and toxicology of a research chemical producing MDMA-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. Fourier transform infrared and Raman spectral investigations of 5-aminoindole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound(24425-40-9) 1H NMR spectrum [chemicalbook.com]

- 6. This compound(24425-40-9) IR Spectrum [chemicalbook.com]

- 7. This compound [webbook.nist.gov]

- 8. Gas chromatography-mass spectrometry of eight aminoindanes: 2-Aminoindane, N-methyl-2-, 5-methoxy-, 5-methoxy-6-methyl-, 4,5-methylenedioxy-, 5,6-methylenedioxy- and 5-iodo-2-aminoindane, and rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ovid.com [ovid.com]

- 10. benchchem.com [benchchem.com]

5-Aminoindan structural formula and analysis

An In-Depth Technical Guide to 5-Aminoindan: Structure, Analysis, and Biological Relevance

Introduction

This compound (also known as 5-indanamine) is an organic chemical compound belonging to the aminoindane class, which features an indane skeleton with an amino group substituent.[1][2] The indane structure consists of a benzene (B151609) ring fused to a cyclopentane (B165970) ring.[2] This compound serves as a valuable building block in organic synthesis and medicinal chemistry.[3][] Aminoindane derivatives have garnered significant interest from researchers due to their diverse biological activities, which include potential antibacterial, antiviral, and central nervous system effects.[5][6] Notably, various aminoindane analogs have been investigated as novel psychoactive substances (NPS) for their interaction with monoamine transporters, similar to amphetamines.[7]

This technical guide provides a comprehensive overview of this compound, detailing its structural formula, physicochemical properties, synthesis, and analytical characterization. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a summary of its biological context.

Chemical Structure and Physicochemical Properties

This compound is a bicyclic aromatic amine. Its structure is characterized by an amino group attached to the 5-position of the indane ring system.

Caption: 2D Structural representation of this compound.

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁N | [1][3] |

| Molar Mass | 133.19 g/mol | [2][3] |

| CAS Number | 24425-40-9 | [1][3] |

| Appearance | Brown crystalline mass / solid | [8] |

| Melting Point | 34-36 °C | [3][8] |

| Boiling Point | 247-249 °C (at 745 mmHg) | [3][8] |

| Solubility | Slightly soluble in water | [3] |

| InChI Key | LEWZOBYWGWKNCK-UHFFFAOYSA-N | [1][9] |

| SMILES | Nc1ccc2c(c1)CCC2 | [9][10] |

Synthesis and Purification

A common laboratory-scale synthesis of this compound involves the reduction of 5-nitroindene. This transformation can be efficiently achieved through catalytic hydrogenation.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 5-Nitroindene

This protocol is adapted from a general procedure for the synthesis of this compound.[8]

-

Dissolution: Dissolve 5-nitroindene (0.5 mmol) in 20 mL of ethyl acetate (B1210297) (EtOAc).

-

Catalyst Addition: To the solution, add 10% Palladium on carbon (Pd/C) as the catalyst. The catalyst loading should be approximately 20% by mass relative to the 5-nitroindene.

-

Hydrogenation: Stir the mixture vigorously under a hydrogen (H₂) atmosphere at room temperature for approximately 7 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, remove the Pd/C catalyst by filtering the reaction mixture through a pad of Celite.

-

Solvent Removal: Remove the ethyl acetate from the filtrate by distillation under reduced pressure (in vacuo).

-

Purification: Purify the resulting residue using silica gel column chromatography. A common eluent system is a mixture of hexane (B92381) and ethyl acetate (e.g., 3:1 v/v).

-

Isolation: Collect the fractions containing the product and concentrate them in vacuo to yield this compound as a light yellow solid.[8]

Experimental Protocol: Purification by Distillation and Crystallization

For further purification, the following method can be used.[8]

-

Distillation: Distill the crude this compound under reduced pressure.

-

Crystallization: Dissolve the distilled product in a minimal amount of hot petroleum ether.

-

Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by filtration and dry them under vacuum.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is employed to confirm the identity and purity of this compound.

Caption: General analytical workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR Spectral Data (CDCl₃ Solvent) [11]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0 | d | 1H | Aromatic CH |

| ~6.6 | d | 1H | Aromatic CH |

| ~6.5 | s | 1H | Aromatic CH |

| ~3.5 | br s | 2H | -NH₂ |

| ~2.8 | t | 4H | -CH₂- (Indane ring, C1 & C3) |

| ~2.0 | quintet | 2H | -CH₂- (Indane ring, C2) |

¹³C NMR Spectral Data [12]

| Chemical Shift (δ) ppm | Assignment |

| ~145 | Aromatic C-NH₂ |

| ~135 | Aromatic Quaternary C |

| ~125 | Aromatic CH |

| ~115 | Aromatic CH |

| ~112 | Aromatic CH |

| ~33 | Aliphatic -CH₂- |

| ~32 | Aliphatic -CH₂- |

| ~25 | Aliphatic -CH₂- |

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard pulse sequences. Acquire the ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Integrate the peaks in the ¹H spectrum and assign chemical shifts by comparison with reference data and known chemical shift ranges.[13]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Key IR Absorption Bands [14][15]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3300 | N-H stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H stretch | Aromatic C-H |

| 2950 - 2850 | C-H stretch | Aliphatic C-H |

| ~1620 | N-H bend | Primary Amine (-NH₂) |

| 1600 - 1450 | C=C stretch | Aromatic Ring |

-

Instrument Background: Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: Process the spectrum using the instrument software, including ATR correction if necessary.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.[16]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure.

Key EI-MS Fragmentation Ions [17]

| m/z (Mass-to-Charge Ratio) | Ion |

| 133 | [M]⁺ (Molecular Ion) |

| 132 | [M-H]⁺ |

| 117 | [M-NH₂]⁺ (Indene ion) |

| 115 | [Indane ion - H₂]⁺ |

| 91 | [Tropylium ion]⁺ |

-

Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as methanol (B129727) or ethyl acetate.

-

GC Method:

-

Column: Use a nonpolar or medium-polarity capillary column (e.g., Rxi®-5Sil MS).[17]

-

Injection: Inject 1 µL of the sample solution into the GC inlet using a split injection mode.

-

Temperature Program: Use a temperature gradient to separate the components, e.g., start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min.

-

-

MS Method:

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a mass range of m/z 40-400.

-

-

Data Analysis: Analyze the resulting chromatogram to determine the retention time. Examine the mass spectrum of the peak corresponding to this compound and compare the fragmentation pattern with reference spectra.[18]

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of this compound and for quantification.

-

Sample Preparation: Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) at a concentration of ~1 mg/mL. Prepare a series of dilutions for the calibration curve if quantification is needed.

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).[19]

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., water with 0.1% formic acid for MS compatibility) and an organic solvent (e.g., acetonitrile).[20]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV detector set to an appropriate wavelength (e.g., 254 nm).

-

Injection Volume: 10 µL.

-

-

Data Analysis: Integrate the peak area of the analyte to determine purity or to quantify against a standard curve. The method should be validated for linearity, accuracy, and precision.[19][21]

Biological Activity and Applications

While this compound itself is primarily a synthetic intermediate, the aminoindane scaffold is a key pharmacophore in many biologically active compounds.[6] Its derivatives are known to interact with the central nervous system, particularly by modulating the activity of monoamine transporters.[7]

These transporters—the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET)—are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thus terminating the signal. By inhibiting these transporters, aminoindane analogs can increase the concentration and duration of action of these neurotransmitters, leading to various psychoactive effects.[7] this compound is used to synthesize ligands with specific biological targets, such as affinity ligands for glycoproteins.[][8]

Caption: Proposed mechanism of action for aminoindane analogs on monoamine transporters.

Safety and Handling

This compound is classified as harmful and requires careful handling.[3]

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[3]

-

Precautionary Measures: Wear suitable personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3] Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a foundational molecule in synthetic and medicinal chemistry. Its straightforward synthesis and the diverse biological activities of its derivatives make it a compound of significant interest. This guide has provided a detailed overview of its chemical structure, properties, and the analytical methodologies required for its characterization. The experimental protocols and tabulated data serve as a practical resource for scientists and researchers working with this versatile chemical building block. Further research into novel derivatives of this compound holds promise for the development of new therapeutic agents and research tools.

References

- 1. This compound [webbook.nist.gov]

- 2. Indanes | Fisher Scientific [fishersci.com]

- 3. This compound [chembk.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthetic Aminoindanes: A Summary of Existing Knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | 24425-40-9 [chemicalbook.com]

- 9. This compound (CAS 24425-40-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. 5-aminoindane [stenutz.eu]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 14. This compound [webbook.nist.gov]

- 15. dev.spectrabase.com [dev.spectrabase.com]

- 16. researchgate.net [researchgate.net]

- 17. Gas chromatography-mass spectrometry of eight aminoindanes: 2-Aminoindane, N-methyl-2-, 5-methoxy-, 5-methoxy-6-methyl-, 4,5-methylenedioxy-, 5,6-methylenedioxy- and 5-iodo-2-aminoindane, and rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Separation of 5-Aminoindazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 21. applications.emro.who.int [applications.emro.who.int]

Spectroscopic and Pharmacological Profile of 5-Aminoindan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 5-Aminoindan, including infrared (IR) spectroscopy and mass spectrometry (MS). It also details the experimental protocols for these analytical techniques and presents a visualization of the compound's potential pharmacological mechanism of action.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound (CAS No: 24425-40-9, Formula: C₉H₁₁N, Molecular Weight: 133.19 g/mol ).[1] This information is crucial for the identification and characterization of the compound in a laboratory setting.

Mass Spectrometry (MS)

The mass spectrum of this compound was obtained via electron ionization (EI).[1] This technique is a hard ionization method that results in characteristic fragmentation patterns, providing valuable structural information.[2][3][4][5] The major fragments and their relative intensities are summarized in the table below.

| m/z | Relative Intensity (%) |

| 133 | 100.0 |

| 132 | 85.9 |

| 104 | 34.1 |

| 118 | 25.0 |

| 78 | 15.9 |

| 105 | 15.2 |

| 51 | 11.4 |

| 77 | 10.6 |

| 134 | 9.8 |

| 117 | 8.3 |

Table 1: Key mass spectrometry peaks and relative intensities for this compound obtained by electron ionization.

Infrared (IR) Spectroscopy

The gas-phase infrared spectrum of this compound is available through the NIST/EPA Gas-Phase Infrared Database.[1][6] The principal absorption bands and their corresponding vibrational modes are crucial for identifying the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| ~3400-3500 | N-H stretch (asymmetric & symmetric) |

| ~3000-3100 | Aromatic C-H stretch |

| ~2800-3000 | Aliphatic C-H stretch |

| ~1600 | N-H bend (scissoring) |

| ~1450-1600 | Aromatic C=C stretch |

| ~1250-1335 | Aromatic C-N stretch |

| ~690-900 | Aromatic C-H bend (out-of-plane) |

Table 2: Principal infrared absorption bands for this compound.

Experimental Protocols

While specific, detailed experimental parameters for the spectra of this compound are not fully available, the following protocols are based on the general procedures for the databases and techniques referenced.

Gas-Phase Infrared (IR) Spectroscopy

The gas-phase infrared spectrum of this compound was likely obtained using a Gas Chromatography-Infrared (GC-IR) spectroscopy system.

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer coupled with a gas chromatograph. The NIST spectra were acquired at a resolution of 8 cm⁻¹, while the EPA spectra were obtained at 4 cm⁻¹.[6]

-

Sample Introduction : The sample would be injected into the gas chromatograph, where it is vaporized and separated from any impurities.

-

Data Acquisition : The separated this compound elutes from the GC column and passes through a heated light pipe in the FTIR spectrometer. The infrared spectrum is recorded "on the fly" as the compound passes through the light pipe. The spectra are typically presented in the range of 550-4000 cm⁻¹ (NIST) or 450-4000 cm⁻¹ (EPA).[6]

Electron Ionization Mass Spectrometry (EI-MS)

The mass spectrum of this compound was obtained using electron ionization, a common technique for volatile organic compounds.

-

Ionization Source : An electron ionization (EI) source.

-

Electron Energy : The standard electron energy for EI is 70 eV.[2] This energy is sufficient to cause ionization and reproducible fragmentation of the molecule.

-

Sample Introduction : The sample is introduced into the ion source, typically via a gas chromatograph (GC-MS) or a direct insertion probe. Given that the IR spectrum was from a GC-IR, a GC-MS setup is highly probable.

-

Mass Analyzer : The ions generated in the source are then separated by their mass-to-charge ratio (m/z) using a mass analyzer, such as a quadrupole or ion trap.

-

Detection : The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

Pharmacological Signaling Pathway

Aminoindanes, including this compound, are recognized as a class of psychoactive substances.[7] Their mechanism of action is believed to involve the modulation of monoamine neurotransmitter systems in the brain.[7] Some aminoindane derivatives have been shown to act as inhibitors of monoamine oxidase (MAO) and to interact with dopamine (B1211576) receptors.[8][9][10] The following diagram illustrates a potential signaling pathway for this compound at a synapse.

Caption: Potential pharmacological action of this compound at a dopaminergic synapse.

The diagram illustrates that this compound may exert its effects by inhibiting the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft, and by inhibiting monoamine oxidase (MAO), the enzyme that metabolizes dopamine within the presynaptic neuron. Both actions would lead to an increased concentration of dopamine in the synaptic cleft, enhancing its binding to postsynaptic dopamine receptors and thereby modulating downstream signaling pathways. This proposed mechanism is consistent with the known pharmacology of other aminoindane derivatives.

References

- 1. This compound [webbook.nist.gov]

- 2. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 3. Electron ionization - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. nist.gov [nist.gov]

- 7. Synthetic Aminoindanes: A Summary of Existing Knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 9. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 10. Inhibition of monoamine oxidase in 5-hydroxytryptaminergic neurones by substituted p-aminophenylalkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Mechanism of Action of 5-Aminoindan and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoindanes are a class of psychoactive compounds that have garnered significant interest in neuroscience research due to their interactions with monoamine systems in the brain. As rigid analogs of amphetamines, their unique structural conformation provides a valuable scaffold for investigating the structure-activity relationships of monoamine transporter ligands. This technical guide provides an in-depth overview of the in vitro mechanism of action of the aminoindan scaffold, with a particular focus on the influence of substitutions at the 5-position of the indan (B1671822) ring, as seen in compounds like 5-iodo-2-aminoindan (5-IAI). Due to a paucity of publicly available data on the unsubstituted 5-aminoindan, this guide will leverage data from closely related, well-characterized analogs to infer the pharmacological properties of the core this compound structure.

The primary mechanism of action for aminoindanes involves their interaction with monoamine transporters—specifically the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET). They can act as both inhibitors of neurotransmitter reuptake and as releasing agents, with their selectivity and potency being heavily influenced by the nature and position of substituents on the indan ring.

Core Mechanism: Interaction with Monoamine Transporters

The in vitro activity of aminoindans is predominantly characterized by their effects on SERT, DAT, and NET. These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling process. Aminoindanes can interfere with this process through two primary mechanisms:

-

Reuptake Inhibition: By binding to the transporter protein, aminoindanes can block the re-entry of serotonin, dopamine, or norepinephrine into the presynaptic neuron. This leads to an increased concentration of the neurotransmitter in the synaptic cleft, enhancing and prolonging its signaling.

-

Neurotransmitter Release: Certain aminoindanes can act as substrates for the monoamine transporters, being transported into the presynaptic terminal. Once inside, they can induce a reverse transport (efflux) of neurotransmitters from the neuron into the synapse.

The balance between reuptake inhibition and release, as well as the selectivity for SERT, DAT, or NET, is a key determinant of the pharmacological profile of a specific aminoindan derivative.

Quantitative Analysis of Monoamine Transporter Interaction

The following tables summarize the in vitro potencies of several key aminoindan analogs at human monoamine transporters. This data is crucial for understanding the structure-activity relationships within this chemical class and for predicting the likely properties of the this compound scaffold.

Table 1: Inhibition of Monoamine Transporter Uptake (IC50 values in nM)

| Compound | hSERT | hDAT | hNET | Reference |

| 2-Aminoindan (2-AI) | >10,000 | 439 | 86 | [1] |

| 5-Iodo-2-aminoindan (5-IAI) | 241 - 2,500 | 992 - 2,300 | 612 - 760 | [1] |

| 5,6-Methylenedioxy-2-aminoindane (MDAI) | 114 | 1,334 | 117 | [1] |

Table 2: Monoamine Release (EC50 values in nM)

| Compound | Serotonin Release | Dopamine Release | Norepinephrine Release | Reference |

| 2-Aminoindan (2-AI) | >10,000 | 439 | 86 | [1] |

| 5-Iodo-2-aminoindan (5-IAI) | Preferential 5-HT release | Lower potency | Lower potency | [2] |

| 5,6-Methylenedioxy-2-aminoindane (MDAI) | 114 | 1,334 | 117 | [1] |

Interaction with Neuronal Receptors

Beyond their primary effects on monoamine transporters, some aminoindanes exhibit affinity for various G-protein coupled receptors (GPCRs), which can further modulate their overall pharmacological profile.

Table 3: Receptor Binding Affinities (Ki values in nM)

| Compound | 5-HT1A | 5-HT2A | 5-HT2B | 5-HT2C | α2A-Adrenergic | α2B-Adrenergic | α2C-Adrenergic | Reference |

| 2-Aminoindan (2-AI) | >10,000 | >10,000 | >10,000 | >10,000 | 134 | 211 | 41 | [1] |

| 5-Iodo-2-aminoindan (5-IAI) | High Affinity | High Affinity | High Affinity | High Affinity | Affinity | Affinity | Affinity | [3] |

| 5,6-Methylenedioxy-2-aminoindane (MDAI) | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | [1] |

Signaling Pathways

The interaction of this compound analogs with monoamine transporters and receptors initiates a cascade of intracellular signaling events. The primary consequence of increased synaptic monoamine levels is the enhanced activation of postsynaptic receptors.

Caption: Monoamine transporter interaction of this compound analogs.

Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for SERT, DAT, or NET.

Materials:

-

HEK293 cells stably expressing the human transporter of interest (hSERT, hDAT, or hNET).

-

Cell culture medium (e.g., DMEM with 10% FBS and antibiotics).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Radioligand:

-

For hSERT: [³H]Citalopram

-

For hDAT: [³H]WIN 35,428

-

For hNET: [³H]Nisoxetine

-

-

Non-labeled competing ligand for determining non-specific binding (e.g., 10 µM Fluoxetine for hSERT, 10 µM Cocaine for hDAT, 10 µM Desipramine for hNET).

-

Test compound (this compound analog).

-

96-well microplates.

-

Scintillation fluid and a microplate scintillation counter.

Procedure:

-

Cell Membrane Preparation:

-

Harvest HEK293 cells expressing the target transporter.

-

Homogenize cells in ice-cold assay buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, add in triplicate:

-

Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and vehicle.

-

Non-specific Binding: Assay buffer, radioligand, and a high concentration of the non-labeled competing ligand.

-

Competition: Assay buffer, radioligand, and varying concentrations of the test compound.

-

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

-

Incubation:

-

Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

-

-

Termination and Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

-

Scintillation Counting:

-

Dry the filter mats and place them in scintillation vials or a compatible microplate.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a competitive radioligand binding assay.

Monoamine Transporter Uptake Assay

This protocol describes a method to measure the inhibition of neurotransmitter uptake into cells expressing the respective transporter.

Materials:

-

HEK293 cells stably expressing hSERT, hDAT, or hNET.

-

Cell culture medium.

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Radiolabeled neurotransmitter: [³H]Serotonin, [³H]Dopamine, or [³H]Norepinephrine.

-

Known transporter inhibitor for determining non-specific uptake (e.g., Fluoxetine, Cocaine, Desipramine).

-

Test compound.

-

96-well microplates.

-

Scintillation fluid and counter.

Procedure:

-

Cell Plating:

-

Seed the HEK293 cells into 96-well plates and grow to confluence.

-

-

Pre-incubation:

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with varying concentrations of the test compound or vehicle for 10-20 minutes at 37°C.

-

-

Uptake Initiation:

-

Add the radiolabeled neurotransmitter to each well to initiate uptake.

-

-

Incubation:

-

Incubate for a short period (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake.

-

-

Termination of Uptake:

-

Rapidly terminate the uptake by washing the cells multiple times with ice-cold assay buffer.

-

-

Cell Lysis and Scintillation Counting:

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity.

-

-

Data Analysis:

-

Calculate specific uptake by subtracting the non-specific uptake (in the presence of a known inhibitor) from the total uptake.

-

Determine the IC50 value by plotting the percentage of inhibition of specific uptake against the test compound concentration.

-

Caption: Workflow for a monoamine transporter uptake assay.

Conclusion

The in vitro mechanism of action of the this compound scaffold is centered on its interaction with monoamine transporters, with the specific substitution pattern on the indan ring dictating its potency and selectivity for SERT, DAT, and NET. While specific data for the parent this compound compound is limited, analysis of its analogs suggests that it likely functions as a monoamine reuptake inhibitor and/or releasing agent. The presence of a substituent at the 5-position, such as an iodo group, can significantly enhance serotonergic activity. Furthermore, some aminoindanes display affinities for serotonin and adrenergic receptors, which can contribute to a more complex pharmacological profile. The experimental protocols provided in this guide offer a robust framework for the in vitro characterization of this compound and its derivatives, enabling researchers to further elucidate the intricate pharmacology of this important class of molecules.

References

An In-depth Technical Guide to the Derivatives of 5-Aminoindan and Their Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, pharmacological properties, and experimental evaluation of 5-aminoindan derivatives. These compounds have garnered significant interest in the scientific community for their diverse biological activities, particularly their interactions with monoamine transporters and adrenergic receptors. This document aims to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction to this compound Derivatives

This compound and its derivatives are a class of psychoactive compounds structurally related to amphetamines.[1] The rigid indane ring structure, which incorporates the amphetamine pharmacophore, influences their interaction with biological targets.[1] These compounds have been investigated for their potential as research chemicals and therapeutic agents, although some have also appeared on the illicit drug market.[1][2][3] Their primary mechanism of action involves the modulation of monoamine neurotransmitter systems—dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT)—by interacting with their respective transporters (DAT, NET, and SERT).[4][5] Additionally, some derivatives exhibit significant affinity for other receptors, such as the α2-adrenergic receptors.[5]

This guide will focus on several key derivatives: 5-iodo-2-aminoindan (5-IAI), 5,6-methylenedioxy-2-aminoindan (MDAI), 2-aminoindan (B1194107) (2-AI), 5-methoxy-2-aminoindan (5-MeO-AI), and 5-methoxy-6-methyl-2-aminoindan (MMAI).

Pharmacological Properties

The pharmacological profiles of this compound derivatives are diverse, with substitutions on the indane ring significantly altering their potency and selectivity for different monoamine transporters and receptors.

Interaction with Monoamine Transporters

These derivatives can act as either uptake inhibitors or releasing agents at DAT, NET, and SERT.[4][5] Ring substitution generally increases potency at SERT while decreasing it at DAT and NET.[5]

-

2-AI: Acts as a selective substrate for NET and DAT.[5]

-

5-IAI and MDAI: Preferentially inhibit SERT and NET and promote the release of 5-HT.[4][6]

-

5-MeO-AI: Shows selectivity for SERT, with lower potency at NET and DAT.[5]

-

MMAI: Is highly selective for SERT, with significantly lower potency at NET and DAT.[5]

The ratio of activity at the dopamine transporter versus the serotonin transporter (DAT/SERT ratio) is often used to predict the abuse potential of psychoactive substances.[6] A higher DAT/SERT ratio is associated with greater psychostimulant and reinforcing properties, while a lower ratio is often linked to more entactogenic or MDMA-like effects.[6]

Interaction with α2-Adrenergic Receptors

Several this compound derivatives have been shown to bind to α2-adrenergic receptors with moderate to high affinity.[5] 2-AI, in particular, displays high affinity for the α2C subtype.[5] The α2-adrenergic receptors are G protein-coupled receptors (GPCRs) associated with the Gi heterotrimeric G-protein.[7] Their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8]

Quantitative Data Summary

The following tables summarize the in vitro potencies of key this compound derivatives at human monoamine transporters and their binding affinities for various receptors.

Table 1: Monoamine Transporter Inhibition and Release

| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | DA Release EC50 (nM) | NE Release EC50 (nM) | 5-HT Release EC50 (nM) |

| 2-AI | 1,800 ± 200 | 270 ± 30 | >10,000 | 439 | 86 | >10,000 |

| 5-IAI | 1,200 ± 100 | 190 ± 20 | 240 ± 30 | - | - | - |

| MDAI | 1,100 ± 100 | 220 ± 20 | 230 ± 30 | - | - | - |

| 5-MeO-AI | >10,000 | 3,000 ± 400 | 500 ± 60 | >10,000 | 7,630 | 1,430 |

| MMAI | >10,000 | >10,000 | 140 ± 20 | >10,000 | >10,000 | 237 |

Data compiled from Simmler et al., 2014 and Halberstadt et al., 2019.[4][5]

Table 2: Receptor Binding Affinities (Ki, nM)

| Compound | α2A | α2B | α2C | 5-HT2B |

| 2-AI | 134 | 211 | 41 | >10,000 |

| 5-MeO-AI | 760 | 1,000 | 1,200 | 740 |

| MMAI | 690 | 1,100 | 1,300 | 330 |

| MDAI | 490 | 780 | 560 | >10,000 |

Data compiled from Halberstadt et al., 2019.[5]

Experimental Protocols

Synthesis of this compound Derivatives

A common synthetic route to (S)-5-iodo-2-aminoindan hydrochloride starts from (S)-Phenylalanine.[5][6]

-

Protection: (S)-Phenylalanine is protected with a trifluoroacetyl group.[6]

-

Iodination: The protected phenylalanine is directly iodinated in acetic acid in the presence of I₂, KIO₄, and sulfuric acid to yield N-trifluoroacetyl-4-iodo-(S)-phenylalanine.[6]

-

Cyclization: The product from the previous step is cyclized via a Friedel-Crafts reaction to form 5-iodo-2-(N-trifluoroacetyl)aminoindan-1-one.[6]

-

Reduction of Ketone: The ketone is reduced with sodium borohydride (B1222165) (NaBH₄) to form 5-iodo-2-(N-trifluoroacetyl)aminoindan-1-ol.[6]

-

Dehydroxylation: The alcohol is reduced to the indane derivative using triethylsilane and BF₃·Et₂O.[6]

-

Deprotection and Salt Formation: The trifluoroacetyl group is removed by basification with K₂CO₃ solution, and the final product is isolated as the hydrochloride salt by treatment with saturated HCl in ethyl ether.[6]

The synthesis of MDAI can be achieved from 3-(3,4-methylenedioxyphenyl)propionic acid.[2]

-

Acid Chloride Formation: The starting material is converted to its acid chloride.[2]

-

Intramolecular Friedel-Crafts Acylation: Heating the acid chloride yields 5,6-methylenedioxy-1-indanone.[2]

-

Oximation: The indanone is treated with amyl nitrite (B80452) in methanol (B129727) with HCl to afford 2-hydroxyimino-5,6-methylenedioxy-1-indanone.[2]

-

Reduction: The hydroxyimino ketone is reduced to the 2-aminoindan using a Pd/C catalyst in glacial acetic acid with catalytic H₂SO₄.[2]

In Vitro Pharmacological Assays

This assay measures the ability of a compound to inhibit the uptake of radiolabeled substrates into cells expressing a specific monoamine transporter.[4][9]

-

Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured in appropriate media.[3][10]

-

Plating: Cells are plated into 96- or 384-well microplates and allowed to adhere.[10]

-

Pre-incubation: The cell culture medium is removed, and the cells are washed with buffer (e.g., Krebs-HEPES buffer). The cells are then pre-incubated with various concentrations of the test compound or vehicle control for a specified time (e.g., 10-20 minutes) at a controlled temperature (e.g., room temperature or 37°C).[9]

-

Uptake Initiation: A solution containing the test compound and a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT) is added to the wells to initiate uptake.[9]

-

Uptake Termination: After a short incubation period (e.g., 1-5 minutes), the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.[9]

-

Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.[11]

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is determined by non-linear regression analysis of the concentration-response curves.[6]

This assay determines the ability of a compound to induce the release of pre-loaded radiolabeled neurotransmitters from isolated nerve terminals.[4]

-

Synaptosome Preparation: Rat brain tissue (e.g., striatum for dopamine, hippocampus for serotonin, and cortex for norepinephrine) is homogenized in a suitable buffer (e.g., sucrose (B13894) buffer). The homogenate is then subjected to differential centrifugation to isolate the synaptosomal fraction.[4]

-

Pre-loading: Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) to allow for its uptake into the nerve terminals.[4]

-

Washing: The synaptosomes are washed to remove excess extracellular radiolabel.[4]

-

Release Initiation: The pre-loaded synaptosomes are exposed to various concentrations of the test compound or a vehicle control.[4]

-

Sample Collection: At specified time points, the supernatant containing the released radiolabel is separated from the synaptosomes by filtration or centrifugation.[4]

-

Quantification: The amount of radioactivity in the supernatant and the synaptosomes is determined by scintillation counting.[4]

-

Data Analysis: The amount of neurotransmitter released is expressed as a percentage of the total radioactivity in the synaptosomes. The effective concentration that produces 50% of the maximal release (EC50) is calculated from the concentration-response curves.[5]

This assay measures the affinity of a compound for a specific receptor by assessing its ability to compete with a radiolabeled ligand that has a known affinity for that receptor.[11][12]

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., α2A-adrenergic receptor) are prepared from cultured cells or animal tissues.

-

Incubation: The membranes are incubated in a buffer solution with a fixed concentration of a specific radioligand and varying concentrations of the unlabeled test compound.

-

Separation: After reaching equilibrium, the bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.[12]

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.[11]

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant), which represents the affinity of the test compound for the receptor, can then be calculated using the Cheng-Prusoff equation.[12]

Signaling Pathways and Experimental Workflows

Signaling Pathway of α2-Adrenergic Receptor Activation

The interaction of a this compound derivative with an α2-adrenergic receptor initiates a signaling cascade that leads to a cellular response. The following diagram illustrates the canonical Gi-coupled signaling pathway.

Caption: α2-Adrenergic receptor signaling pathway.

Experimental Workflow for Pharmacological Characterization

The following diagram outlines a typical workflow for the synthesis and pharmacological evaluation of a novel this compound derivative.

Caption: Experimental workflow for this compound derivatives.

Conclusion

The derivatives of this compound represent a versatile class of compounds with significant potential for modulating the monoaminergic and adrenergic systems. Their diverse pharmacological profiles, driven by subtle structural modifications, make them valuable tools for neuroscience research and promising scaffolds for the development of novel therapeutics. This technical guide provides a foundational understanding of their properties and the experimental methodologies used to evaluate them, aiming to facilitate further research and development in this area.

References

- 1. A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MDAI - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. yakhak.org [yakhak.org]

- 6. Synthesis of (S)-5-iodo-2-aminoindan.HCI -YAKHAK HOEJI | Korea Science [koreascience.kr]

- 7. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 8. The signaling and selectivity of α‐adrenoceptor agonists for the human α2A, α2B and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]

- 11. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

- 12. giffordbioscience.com [giffordbioscience.com]

The Evolution of Aminoindanes: A Technical Guide to Their History, Pharmacology, and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aminoindane scaffold, a rigid analog of phenethylamine, has been the foundation for a diverse class of psychoactive compounds. Initially explored for their therapeutic potential in conditions such as Parkinson's disease and as bronchodilators, these compounds have a rich history of development that has led to their emergence as tools for psychotherapy and, more recently, as novel psychoactive substances (NPS). This technical guide provides an in-depth exploration of the history, synthesis, and pharmacological evolution of aminoindane derivatives. We present a comprehensive overview of their mechanisms of action, focusing on their interactions with monoamine transporters, and provide detailed experimental protocols for their synthesis and evaluation. Quantitative data on structure-activity relationships are summarized, and key signaling pathways and experimental workflows are visualized to offer a complete resource for researchers in pharmacology and drug development.

A Brief History of Aminoindane Compounds

The story of aminoindane compounds begins in the mid-20th century with investigations into their potential as therapeutic agents. Due to their structural similarity to amphetamines, initial research focused on their potential vasoactive and bronchodilatory effects.[1][2] In the 1970s, research expanded to explore their potential as anti-Parkinsonian drugs, with some derivatives showing monoamine oxidase (MAO) inhibitory and analgesic properties.[1]

A significant shift in the development of aminoindanes occurred in the 1990s, led by the research group of David E. Nichols at Purdue University.[3][4] In an effort to develop non-neurotoxic analogs of 3,4-methylenedioxymethamphetamine (MDMA), they synthesized a series of cyclic analogs of psychoactive amphetamines, including 5,6-methylenedioxy-2-aminoindane (B1208349) (MDAI) and 5,6-methylenedioxy-N-methyl-2-aminoindane (MDMAI).[1][3][5] These compounds were designed to retain the entactogenic effects of MDMA, which were believed to have therapeutic potential in psychotherapy, while reducing the serotonergic neurotoxicity associated with MDMA.[1][3]

More recently, since the 2010s, aminoindane derivatives such as MDAI, 5-iodo-2-aminoindane (B145790) (5-IAI), and 5-methoxy-2-aminoindane (MEAI) have emerged on the recreational drug market as novel psychoactive substances (NPS), often marketed as "legal" alternatives to controlled substances like MDMA.[1][3][6][7] This has spurred further research into their pharmacology and toxicology to understand their effects and potential risks to public health.[1][3]

Pharmacology of Aminoindane Derivatives

The primary mechanism of action for most psychoactive aminoindane compounds is the modulation of monoamine neurotransmission. They act as substrates for the serotonin (B10506) (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET) transporters, leading to the release and/or inhibition of reuptake of these neurotransmitters.[1][8] The specific effects of each derivative are determined by its relative affinity and activity at these transporters.

Structure-Activity Relationships

The pharmacological profile of aminoindane derivatives is highly dependent on the substitution pattern on the indane ring system. The parent compound, 2-aminoindane (2-AI), is a selective substrate for NET and DAT, with minimal effects on SERT.[8] Ring substitutions, however, can dramatically shift this selectivity.

For instance, the addition of a methylenedioxy ring, as seen in MDAI, increases the compound's potency at SERT, making it a moderately selective serotonin and norepinephrine releasing agent.[3][8] Further N-methylation, as in MDMAI, also results in a compound with primary effects on serotonin release.[5]

Substitution with a methoxy (B1213986) group, as in 5-methoxy-2-aminoindane (MEAI), or a methoxy and a methyl group, as in 5-methoxy-6-methyl-2-aminoindane (MMAI), leads to highly selective serotonin releasing agents with significantly lower potency at DAT and NET.[8][9] Conversely, iodination at the 5-position, as in 5-IAI, results in a potent serotonin releaser with some activity at DAT and NET.[1]

Quantitative Analysis of Transporter Interactions

The following tables summarize the in vitro data for key aminoindane derivatives, providing a comparative overview of their potencies at the monoamine transporters.

Table 1: Monoamine Release Potency (EC50, nM) of Aminoindane Derivatives

| Compound | DAT | NET | SERT | Reference |

| 2-Aminoindane (2-AI) | 439 | 86 | >10,000 | [8] |

| 5,6-Methylenedioxy-2-aminoindane (MDAI) | >10,000 | 794 | 224 | [8] |

| 5-Methoxy-2-aminoindane (MEAI) | 8,780 | 5,200 | 440 | [8] |

| 5-Methoxy-6-methyl-2-aminoindane (MMAI) | >10,000 | >10,000 | 108 | [8] |

Table 2: Monoamine Transporter Binding Affinity (Ki, nM) of Aminoindane Derivatives

| Compound | DAT | NET | SERT | Reference |

| 2-Aminoindane (2-AI) | >10,000 | >10,000 | >10,000 | [8] |

| 5,6-Methylenedioxy-2-aminoindane (MDAI) | >10,000 | >10,000 | 4,822 | [8] |

| 5-Methoxy-2-aminoindane (MEAI) | >10,000 | >10,000 | >10,000 | [8] |

| 5-Methoxy-6-methyl-2-aminoindane (MMAI) | >10,000 | >10,000 | >10,000 | [8] |

Note: Higher Ki values indicate lower binding affinity. The binding affinities for these releasers are generally low as they act as substrates rather than high-affinity blockers.

Experimental Protocols

This section provides detailed methodologies for the synthesis and pharmacological evaluation of aminoindane compounds, based on established protocols in the scientific literature.

Synthesis of Aminoindane Derivatives

The synthesis of many 2-aminoindane derivatives, including MDAI, often starts from a substituted propiophenone (B1677668) or a related precursor. The following is a general synthetic scheme based on the work of Nichols and colleagues.

Synthesis of 5,6-Methylenedioxy-2-aminoindane (MDAI)

-

Step 1: Synthesis of 5,6-Methylenedioxy-1-indanone (B1347314): 3-(3,4-methylenedioxyphenyl)propionic acid is converted to its acid chloride, which is then heated to induce intramolecular Friedel-Crafts acylation, yielding 5,6-methylenedioxy-1-indanone.[8]

-

Step 2: Formation of the Hydroxyimino Ketone: The 5,6-methylenedioxy-1-indanone is treated with amyl nitrite (B80452) in methanol (B129727) with hydrochloric acid to form the corresponding 2-hydroxyimino-1-indanone.[8]

-

Step 3: Reduction to 2-Aminoindane: The hydroxyimino ketone is then reduced to the final product, 5,6-methylenedioxy-2-aminoindane. This reduction is typically carried out using a palladium on carbon (Pd/C) catalyst in glacial acetic acid with a catalytic amount of sulfuric acid under a hydrogen atmosphere.[8]

Monoamine Transporter Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine, norepinephrine, and serotonin transporters.

-

Membrane Preparation:

-

Thaw frozen cell membranes (e.g., from HEK293 cells stably expressing the human DAT, NET, or SERT) on ice.

-

Homogenize the membranes in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) using a tissue homogenizer.

-

Determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

Dilute the membrane preparation to the desired final concentration (typically 5-20 µg of protein per well) in the assay buffer.

-

-

Assay Setup (96-well plate):

-

Total Binding: Add assay buffer, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) at a concentration near its Kd, and the diluted membrane preparation.

-

Non-specific Binding: Add a high concentration of a known non-labeled inhibitor (e.g., 10 µM cocaine for DAT, 10 µM desipramine (B1205290) for NET, 10 µM fluoxetine (B1211875) for SERT), the radioligand, and the membrane preparation.

-

Competition Binding: Add serial dilutions of the test aminoindane compound, the radioligand, and the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

-

Filtration and Washing: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters (pre-soaked in polyethyleneimine) using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Monoamine Release Assay using Synaptosomes

This protocol outlines a method to measure the release of monoamines from isolated nerve terminals (synaptosomes).

-

Synaptosome Preparation:

-

Homogenize fresh brain tissue (e.g., rat striatum for dopamine, hippocampus for serotonin) in ice-cold 0.32 M sucrose (B13894) buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at a higher speed (e.g., 20,000 x g for 20 minutes) to pellet the crude synaptosomal fraction.

-

Resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer-HEPES buffer).

-

-

Radiolabeling:

-

Incubate the synaptosomes with a radiolabeled monoamine (e.g., [³H]dopamine, [³H]serotonin) to allow for uptake into the nerve terminals.

-

Wash the synaptosomes to remove excess extracellular radiolabel.

-

-

Release Assay:

-

Resuspend the radiolabeled synaptosomes in fresh buffer.

-

Add varying concentrations of the test aminoindane compound.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate the release by rapid filtration or centrifugation.

-

Collect the supernatant (containing the released radiolabel) and lyse the synaptosomes.

-

-

Quantification: Measure the radioactivity in both the supernatant and the synaptosomal lysate using liquid scintillation counting.

-

Data Analysis: Express the amount of released radiolabel as a percentage of the total radioactivity in the synaptosomes. Determine the EC50 value for release from the concentration-response curve.

Visualizing Pathways and Processes

The following diagrams, generated using the DOT language, illustrate key concepts in the study of aminoindane compounds.

Caption: Monoamine signaling pathway and the action of aminoindane compounds.

Caption: Experimental workflow for the development of aminoindane compounds.

Conclusion

Aminoindane compounds represent a fascinating class of molecules with a dual history as potential therapeutic agents and as novel psychoactive substances. Their rigid structure provides a valuable tool for probing the structure-function relationships of monoamine transporters. Understanding their synthesis, pharmacology, and the downstream signaling pathways they modulate is crucial for both drug development and for addressing the public health challenges posed by their recreational use. This technical guide provides a comprehensive resource to aid researchers in these endeavors, offering detailed protocols, compiled quantitative data, and visual representations of the key biological and experimental processes involved in the study of aminoindane derivatives. Further research into this chemical class will undoubtedly continue to provide valuable insights into the complexities of monoaminergic neurotransmission and the design of novel central nervous system agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Kinase-dependent Regulation of Monoamine Neurotransmitter Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Aminoindanes: A Summary of Existing Knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. MDMAI - Wikipedia [en.wikipedia.org]

- 6. frontiersin.org [frontiersin.org]

- 7. Synthetic Aminoindanes: A Summary of Existing Knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MDAI - Wikipedia [en.wikipedia.org]

- 9. MMAI - Wikipedia [en.wikipedia.org]

5-Aminoindan: A Comprehensive Technical Guide for Researchers

Introduction

5-Aminoindan (CAS No: 24425-40-9) is a versatile bicyclic aromatic amine that serves as a crucial intermediate in the landscape of organic synthesis and medicinal chemistry.[1][2] Its rigid indane scaffold, coupled with a reactive primary amine group, makes it a valuable building block for the development of a wide array of more complex molecules.[][4] This technical guide provides an in-depth overview of this compound, including its physicochemical properties, synthesis protocols, and its applications as a precursor to pharmacologically active compounds and other research chemicals. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a chemical intermediate is paramount for its effective use in synthesis and research. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁N | [1][2] |

| Molecular Weight | 133.19 g/mol | [1][2][5] |

| Appearance | Brown crystalline solid/mass | [1][2] |

| Melting Point | 34-36 °C | [1][2][5] |

| Boiling Point | 247-249 °C at 745 mmHg | [1][2][5] |

| Density | ~0.922 g/cm³ (estimate) | [1][] |

| Flash Point | >113 °C (>230 °F) | [1][5] |

| Water Solubility | Slightly soluble | [1][2] |

| pKa | 5.17 ± 0.20 (Predicted) | [1][2] |

| CAS Number | 24425-40-9 | [1][2][5] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reduction of 5-nitroindane. The following protocol provides a general method for this transformation.

Experimental Protocol: Synthesis of this compound from 5-Nitroindene

Objective: To synthesize this compound via the catalytic hydrogenation of 5-nitroindene.

Materials:

-

5-nitroindene

-

Ethyl acetate (B1210297) (EtOAc)

-

10% Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Methanol

-

1N Hydrochloric acid (HCl)

-

Saturated brine solution

Equipment:

-

Round-bottom flask

-

Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel or Celite pad)

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 5-nitroindene (0.5 mmol, 80.5 mg) in ethyl acetate (20 mL).[2]

-

Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution. The catalyst loading is typically 20% by mass of the starting 5-nitroindene.[2]

-

Hydrogenation: Secure the flask to the hydrogenation apparatus. Purge the system with hydrogen gas to replace the air. Stir the mixture vigorously under a hydrogen atmosphere at room temperature.[2]

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is fully consumed. This process may take several hours to overnight.[2]

-

Work-up:

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with additional ethyl acetate to ensure complete recovery of the product.[2]

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.[2]

-

Dissolve the residue in methanol. Add 1N HCl until the solution is acidic.[2]

-

Partition the mixture between water and ethyl acetate.[2]

-

Separate the organic layer, wash it with saturated brine, and dry it over anhydrous sodium sulfate.[2]

-

-

Purification:

-

Concentrate the dried organic layer in vacuo.[2]

-